molecular formula C17H18N2 B14444323 9-Acridinamine, N-butyl- CAS No. 74054-21-0

9-Acridinamine, N-butyl-

Cat. No.: B14444323
CAS No.: 74054-21-0
M. Wt: 250.34 g/mol
InChI Key: VPOZCJGDFISVRP-UHFFFAOYSA-N
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Description

9-Acridinamine, N-butyl- is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including antibacterial, anticancer, and antiviral activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridinamine, N-butyl- typically involves a multi-step process. One common method is the Buchwald-Hartwig amination, which involves the coupling of 2-bromobenzonitriles with arylamines in the presence of a palladium catalyst . This reaction is followed by acid-mediated cycloaromatization to form the acridine ring structure. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 9-Acridinamine, N-butyl- can be achieved through a one-pot synthesis method, which simplifies the process and increases yield. This method involves the direct reaction of the starting materials in a single reaction vessel, reducing the need for intermediate purification steps . The use of efficient catalysts and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Acridinamine, N-butyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted acridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

9-Acridinamine, N-butyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Acridinamine, N-butyl- stands out due to its unique butyl substitution, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This modification can lead to improved pharmacokinetic properties and increased efficacy in certain applications compared to its analogs.

Properties

CAS No.

74054-21-0

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

N-butylacridin-9-amine

InChI

InChI=1S/C17H18N2/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4-11H,2-3,12H2,1H3,(H,18,19)

InChI Key

VPOZCJGDFISVRP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

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